4-bromo-1-(2-methoxyethyl)-1H-Indole
Overview
Description
“4-bromo-1-(2-methoxyethyl)-1H-pyrazole” is a chemical compound with the molecular formula C6H9BrN2O . It has a molecular weight of 205.05200 .
Molecular Structure Analysis
The molecular structure of “4-bromo-1-(2-methoxyethyl)-1H-pyrazole” consists of a pyrazole ring substituted with a bromine atom at the 4th position and a 2-methoxyethyl group at the 1st position .Scientific Research Applications
1. Brominated Tryptophan Derivatives in Marine Sponges
Research on Thorectandra sp. and Smenospongia sp. marine sponges led to the discovery of new brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid methyl ester. These compounds demonstrated weak to moderate inhibitory effects on the growth of Staphylococcus epidermidis, suggesting potential antibacterial applications (Segraves & Crews, 2005).
2. Synthesis of Natural Products
A study demonstrated the synthesis of 6-bromo-4-methoxyindole through an iridium-catalyzed process, which was then applied in the formal synthesis of the natural product breitfussin B (Nabi et al., 2017). This indicates the utility of bromoindoles in synthesizing complex natural products.
3. Fluorescent Organic Nanoparticles
The synthesis of fluorescent organic nanoparticles using various 3-styrylindoles, including 3-(4-nitrostyryl)-5-bromo-1H-indole, was reported. These nanoparticles displayed unique fluorescence properties, which could be valuable in materials science and sensing applications (Singh & Ansari, 2017).
4. Synthesis of Anti-inflammatory Compounds
A study presented a regioselective synthesis strategy for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a key scaffold in the anti-inflammatory compound Herdmanine D (Sharma et al., 2020). This showcases the role of bromoindoles in medicinal chemistry.
5. Antimicrobial Activity
Indole derivatives, including 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, were synthesized and examined for their antimicrobial potential. The study revealed significant activity against bacterial and fungal strains (Ali et al., 2005). This suggests the relevance of bromoindoles in developing new antimicrobial agents.
Properties
IUPAC Name |
4-bromo-1-(2-methoxyethyl)indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-14-8-7-13-6-5-9-10(12)3-2-4-11(9)13/h2-6H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADSFTWLJRANGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C1C=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.